molecular formula C9H9IO2 B1590132 2-Iodoethyl benzoate CAS No. 39252-69-2

2-Iodoethyl benzoate

Cat. No. B1590132
CAS RN: 39252-69-2
M. Wt: 276.07 g/mol
InChI Key: HNQYNCREQXENCK-UHFFFAOYSA-N
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Description

2-Iodoethyl benzoate is a chemical compound that is widely used in scientific research. It is an ester that is formed by the reaction between benzoic acid and 2-iodoethanol. This compound has many applications in the fields of biochemistry, pharmacology, and organic chemistry.

Scientific Research Applications

Synthesis and Chemical Applications

2-Iodoethyl benzoate plays a significant role in the synthesis and modification of various chemical compounds. It has been used in the selective benzoylation of ribonucleosides, which is crucial for the synthesis of RNA and DNA-RNA mixtures (Kempe et al., 1982). Furthermore, its applications extend to the field of glycosyltransferases in plants, where it contributes to the study of benzoates and their conjugation with other metabolites (Lim et al., 2002). Additionally, 2-Iodoethyl benzoate is utilized in the synthesis of 2-aroylcoumaran-3-ones, a class of organic compounds with potential industrial applications (Prakash & Goyal, 1992).

Analytical Chemistry

In analytical chemistry, 2-Iodoethyl benzoate is used in the construction of ion-selective electrodes, which are essential for the analysis of benzoate in medicinal syrups (Lima et al., 1996). This application demonstrates its versatility in developing tools for precise chemical analysis.

Pharmaceutical Research

In pharmaceutical research, it has found utility in the development of methods for analyzing non-steroidal anti-inflammatory drugs (NSAIDs) (Maheshwari et al., 2007). The compound's characteristics facilitate the enhancement of solubility and the analytical feasibility of various pharmaceutical agents.

Advanced Material Synthesis

2-Iodoethyl benzoate is also instrumental in advanced material synthesis. It is used in the fabrication of iodine-promoted cascade cyclizations, leading to the development of novel compounds with potential application in material science and engineering (Zhu et al., 2012).

properties

IUPAC Name

2-iodoethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQYNCREQXENCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500859
Record name 2-Iodoethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodoethyl benzoate

CAS RN

39252-69-2
Record name 2-Iodoethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodoethyl Benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
AH Ford‐Moore - Organic Syntheses, 2003 - Wiley Online Library
… (0.70 mole) of 2‐iodoethyl benzoate …
Number of citations: 0 onlinelibrary.wiley.com
P Dorjay Lama, L Bhaskara Rao… - …, 2021 - Wiley Online Library
… Fruther, the synthetic sequence was explored by treating simple 2-iodoethyl benzoate 1 a with different allylic alcohols 2 a–f, under established conditions. As a result, the mild electron-…
Y Kotake, A Iijima, K Yoshimatsu, N Tamai… - Journal of medicinal …, 1994 - ACS Publications
Novel antifolates with a 6-5 fused ring system, 6, 7-dihydrocyclopenta [d] pyrimidine,(3a, b and 4a, b) were synthesized on the basis of combined modification of the heterocycle and …
Number of citations: 30 pubs.acs.org
YF Tan, YN Zhao, D Yang, JF Lv… - The Journal of Organic …, 2023 - ACS Publications
We report a novel and highly selective electrochemical method for the synthesis of β-iodoesters via difunctionalization of alkenes. The reaction is carried out in an undivided cell under …
Number of citations: 1 pubs.acs.org
T Ishikawa, M Seto, H Banno, Y Kawakita… - Journal of medicinal …, 2011 - ACS Publications
… Similarly, alkylation of compound 5 with 2-iodoethyl benzoate or 2-(2-iodoethoxy)ethyl benzoate in the presence of cesium carbonate in DMF gave the adducts 9 and 11 in 70% and 55…
Number of citations: 197 pubs.acs.org
PW Ondachi, DL Comins - The Journal of Organic Chemistry, 2010 - ACS Publications
… The reaction mixture was cooled to −20 C, 2-iodoethyl benzoate (2.78 g, 10.1 mmol, 3.0 equiv) was added, and stirring was continued at rt for 6 h. The reaction was quenched with an …
Number of citations: 24 pubs.acs.org
PW Ondachi - 2008 - repository.lib.ncsu.edu
ONDACHI, PAULINE WANJIKU. Synthesis of Alkoxy, Heterocyclic and Fused-Rings Derivatives of (S)-Nicotine from Natural Nicotine, Progress towards the total synthesis of (S)-…
Number of citations: 1 repository.lib.ncsu.edu
F ISHIKAWA, M KITAGAWA, Y SATOH… - Chemical and …, 1985 - jstage.jst.go.jp
… (5b)—~A mixture of 4b (5 g, 13 mmol) and 50/0 NaH (0.62 g, 13 mmol) in dimethylformamide (DMF) (50 ml) was stirred at room temperature for 1 h, then 2-iodoethyl benzoate (3.6 g, 13 …
Number of citations: 9 www.jstage.jst.go.jp
T Sekino, S Sato, K Kuwabara, K Takizawa… - …, 2020 - thieme-connect.com
Despite their unique potential as rare 1,1-dipole synthons, allyl sulfones are rarely used in target-oriented syntheses, likely due to the lack of a general catalytic method for their branch-…
Number of citations: 12 www.thieme-connect.com
VV Levin, VO Smirnov, MI Struchkova… - The Journal of Organic …, 2015 - ACS Publications
A method for the iododifluoromethylation of aromatic aldehydes using (bromodifluoromethyl)trimethylsilane (Me 3 SiCF 2 Br) is described. The selective formation of the CF 2 I group is …
Number of citations: 28 pubs.acs.org

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